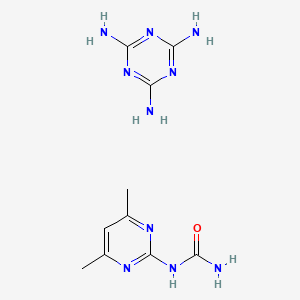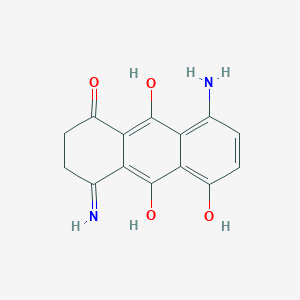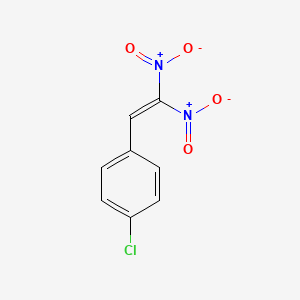
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol is an organic compound characterized by its phenolic structure with two alkyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)-5-(2-methylpropyl)phenol typically involves the alkylation of phenol with appropriate alkyl halides under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the alkyl halides such as 3-methylbutyl bromide and 2-methylpropyl bromide. The reaction is usually conducted in an organic solvent like ethanol or acetone at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of advanced separation techniques like distillation and crystallization ensures the isolation of the pure compound.
化学反応の分析
Types of Reactions
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alkylated phenols and alcohols.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Methylbutyl)-5-(2-methylpropyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The alkyl substituents can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
類似化合物との比較
Similar Compounds
- 3-(3-Methylbutyl)-5-(2-methylpropyl)amine
- 3-(3-Methylbutyl)-5-(2-methylpropyl)benzene
- 3-(3-Methylbutyl)-5-(2-methylpropyl)alcohol
Uniqueness
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol is unique due to its specific phenolic structure with two distinct alkyl substituents. This structural arrangement imparts unique chemical properties and reactivity, distinguishing it from other similar compounds.
特性
CAS番号 |
114289-15-5 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
3-(3-methylbutyl)-5-(2-methylpropyl)phenol |
InChI |
InChI=1S/C15H24O/c1-11(2)5-6-13-8-14(7-12(3)4)10-15(16)9-13/h8-12,16H,5-7H2,1-4H3 |
InChIキー |
QDNXOBZQZXTWDV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1=CC(=CC(=C1)O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


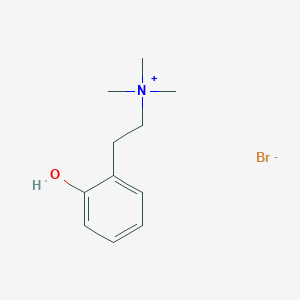
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
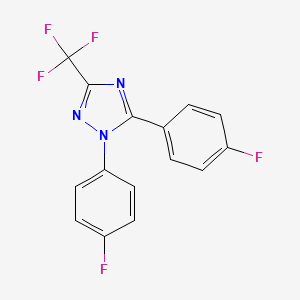
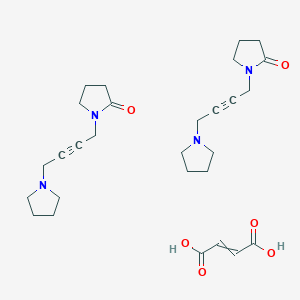
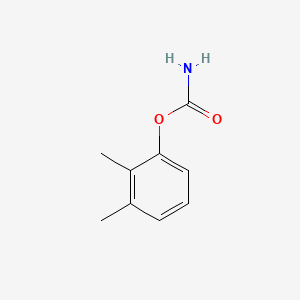
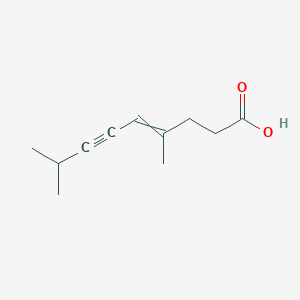
![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)

